molecular formula C17H18ClNO3 B14401837 2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine CAS No. 89718-93-4

2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine

Cat. No.: B14401837
CAS No.: 89718-93-4
M. Wt: 319.8 g/mol
InChI Key: NGIVIQFMFHPHFB-UHFFFAOYSA-N
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Description

2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine is a synthetic organic compound belonging to the class of dioxolanes. It is characterized by the presence of a dioxolane ring, a phenyl group, and a chloro-substituted phenoxy group. This compound is known for its broad-spectrum fungicidal properties and is used in various agricultural applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine typically involves the following steps:

    Formation of the Dioxolane Ring: The dioxolane ring is formed by the reaction of an appropriate diol with an aldehyde or ketone under acidic conditions.

    Substitution Reaction: The phenyl group is introduced through a substitution reaction, where a phenol derivative reacts with a chloro-substituted benzene compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound .

Scientific Research Applications

2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antifungal and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the formulation of agricultural fungicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine involves:

Properties

CAS No.

89718-93-4

Molecular Formula

C17H18ClNO3

Molecular Weight

319.8 g/mol

IUPAC Name

2-[4-chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethanamine

InChI

InChI=1S/C17H18ClNO3/c18-14-6-7-16(20-9-8-19)15(12-14)17(21-10-11-22-17)13-4-2-1-3-5-13/h1-7,12H,8-11,19H2

InChI Key

NGIVIQFMFHPHFB-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(C2=CC=CC=C2)C3=C(C=CC(=C3)Cl)OCCN

Origin of Product

United States

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